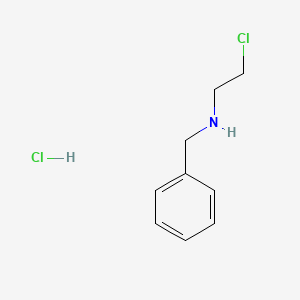
1-ピロリジンエタンチオアミド
説明
2-(Pyrrolidin-1-yl)ethanethioamide is a compound that is structurally related to various pyrrolidine derivatives, which are often studied for their interesting chemical and physical properties. While the provided papers do not directly discuss 2-(Pyrrolidin-1-yl)ethanethioamide, they do provide insights into the behavior of structurally similar compounds, such as those containing pyridinyl and thiophenyl groups, which can be informative for understanding the properties and reactivity of 2-(Pyrrolidin-1-yl)ethanethioamide.
Synthesis Analysis
The synthesis of related compounds often involves the formation of amides and the use of protecting groups. For instance, 2-(pyridin-2-yl)ethanol has been used as a protecting group for carboxylic acids, which can be removed chemically or thermally after polymerization . Similarly, 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides undergo ring opening in acidic conditions . These methods could potentially be adapted for the synthesis of 2-(Pyrrolidin-1-yl)ethanethioamide by considering the functional groups present in the molecule.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(Pyrrolidin-1-yl)ethanethioamide can be quite complex. For example, N,N'-bis(pyridin-n-ylmethyl)ethanedithioamides exhibit a range of conformations, influenced by intramolecular hydrogen bonding and conjugative interactions . These structural analyses are crucial as they can affect the physical properties and reactivity of the compound.
Chemical Reactions Analysis
Chemical reactions involving pyrrolidine derivatives can lead to a variety of products. Acid-catalyzed ring opening of pyrrolidine-1-carboxamides can result in the formation of dibenzoxanthenes and diarylmethanes . Understanding the reactivity of the pyrrolidine ring and the influence of substituents is essential for predicting the chemical behavior of 2-(Pyrrolidin-1-yl)ethanethioamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be influenced by their substituents. For example, the presence of electron-donating or electron-withdrawing groups can affect the electrical conductivity of polymers based on pyrrolidine derivatives . Additionally, the thermal stability of these compounds can be quite high, which is an important consideration for practical applications . These properties are likely to be relevant for 2-(Pyrrolidin-1-yl)ethanethioamide as well.
科学的研究の応用
抗酸化活性
ピロリジン誘導体は、酸化ストレス関連疾患に対抗するための医薬品において有益となる可能性のある抗酸化特性で注目されています .
分子構造の最適化
これらの化合物は、創薬を含むさまざまな用途において分子構造を最適化する理論的および実験的調査に使用されています .
プロテオミクス研究
“1-ピロリジンエタンチオアミド”自体は、タンパク質とその機能を研究するためのプロテオミクス研究用の生化学物質として販売されており、その使用を示しています .
創薬
ピロリジン骨格は、抗腫瘍剤やその他の医薬品によく見られ、がん治療やその他の医療療法における潜在的な用途を示唆しています .
抗不整脈研究
ピロリジン誘導体は、心臓病の治療に役立つ可能性のある抗不整脈特性の可能性について研究されてきました .
精神興奮剤分析
構造的に関連する化合物は、精神興奮効果について分析されており、神経疾患の治療法の開発に役立つ可能性があります .
抗菌効果
一部のピロリジン誘導体は、さまざまな病原体に対して抗菌効果を示しており、新しい抗生物質の開発における潜在的な用途を示唆しています .
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
将来の方向性
作用機序
Target of Action
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a similar compound, have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Biochemical Pathways
Given its potential targets, it may influence pathways related to pain perception (via the vanilloid receptor 1), cell growth and metabolism (via the insulin-like growth factor 1 receptor), and various enzymatic processes .
Result of Action
Based on its potential targets, it may modulate pain perception, influence cell growth and metabolism, and inhibit various enzymatic processes .
生化学分析
Biochemical Properties
2-(Pyrrolidin-1-yl)ethanethioamide plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules can influence their activity and stability. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins . The nature of these interactions often involves binding to the active sites of the enzymes, thereby inhibiting or modifying their activity.
Cellular Effects
The effects of 2-(Pyrrolidin-1-yl)ethanethioamide on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways that are crucial for cell growth and differentiation . Additionally, 2-(Pyrrolidin-1-yl)ethanethioamide can alter gene expression patterns, leading to changes in the production of specific proteins that are essential for cellular functions .
Molecular Mechanism
At the molecular level, 2-(Pyrrolidin-1-yl)ethanethioamide exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to their inhibition or activation . This binding can result in changes in the enzyme’s conformation, affecting its activity. Additionally, 2-(Pyrrolidin-1-yl)ethanethioamide can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pyrrolidin-1-yl)ethanethioamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(Pyrrolidin-1-yl)ethanethioamide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 2-(Pyrrolidin-1-yl)ethanethioamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain cellular functions or protecting against cellular damage . At higher doses, it can cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage .
Metabolic Pathways
2-(Pyrrolidin-1-yl)ethanethioamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. The compound can affect metabolic flux and alter the levels of specific metabolites . For instance, it has been shown to influence the activity of enzymes involved in amino acid metabolism, leading to changes in the production and utilization of amino acids .
Transport and Distribution
The transport and distribution of 2-(Pyrrolidin-1-yl)ethanethioamide within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, 2-(Pyrrolidin-1-yl)ethanethioamide can localize to specific cellular compartments, where it exerts its effects . The distribution of the compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 2-(Pyrrolidin-1-yl)ethanethioamide is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .
特性
IUPAC Name |
2-pyrrolidin-1-ylethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S/c7-6(9)5-8-3-1-2-4-8/h1-5H2,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKBBLGKMHPCSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80519509 | |
| Record name | (Pyrrolidin-1-yl)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80519509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
760898-91-7 | |
| Record name | (Pyrrolidin-1-yl)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80519509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



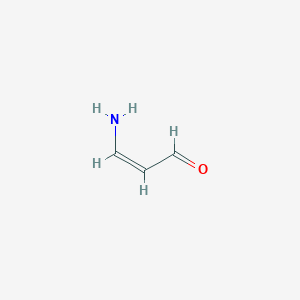
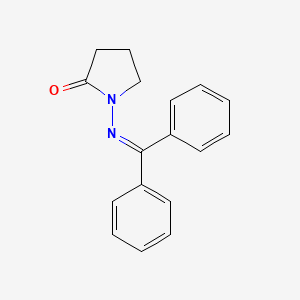
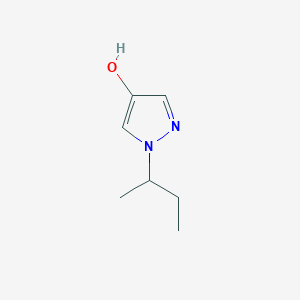

![2-(2-Bromoethyl)-1H-benzo[d]imidazole](/img/structure/B1338715.png)
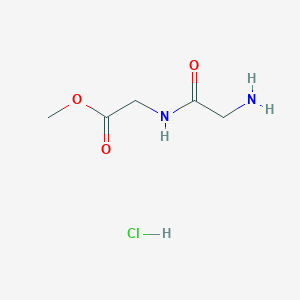

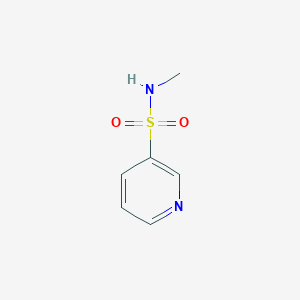
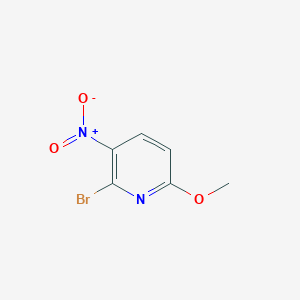

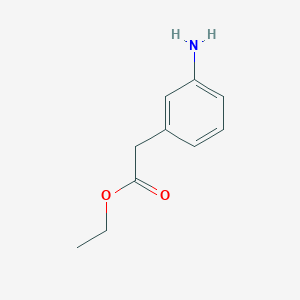
![4-Bromonaphtho[1,8-de:4,5-d'e']bis([1,3]dioxine)](/img/structure/B1338731.png)
![3-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1338737.png)
